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Compound of Interest

Compound Name: Behenamide

Cat. No.: B136405 Get Quote

Introduction

Behenamide (Docosanamide), a long-chain saturated fatty acid amide, finds applications in

various industrial and research sectors, including its use as a slip agent, lubricant, and in

cosmetic formulations.[1] Its well-defined chemical structure makes it an excellent subject for

spectroscopic analysis, providing a clear example of the spectral characteristics of long-chain

primary amides. This technical guide presents a detailed overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for behenamide. Given the

limited availability of published experimental spectra, this guide combines known data with

predicted values based on established spectroscopic principles to offer a comprehensive

analytical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
Property Value Reference

CAS Number 3061-75-4 [2][3][4]

Molecular Formula C₂₂H₄₅NO [2][3][4]

Molecular Weight 339.60 g/mol [4][5]

Melting Point 110-113 °C [2][5]

Appearance White solid [2]
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Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS data for

behenamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for behenamide, the

following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are

based on the known chemical shift ranges for long-chain alkanes and primary amides.[6][7][8]

[9]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.4-6.0 Broad Singlet 2H -CONH₂

~2.20 Triplet 2H -CH₂-C(O)NH₂

~1.62 Quintet 2H -CH₂-CH₂-C(O)NH₂

~1.25 Multiplet 36H -(CH₂)₁₈-

~0.88 Triplet 3H CH₃-

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ, ppm) Assignment

~175.7 -C(O)NH₂

~36.0 -CH₂-C(O)NH₂

~31.9 -CH₂- (near terminal)

~29.7 -(CH₂)n- (bulk methylene)

~29.4 -(CH₂)n- (bulk methylene)

~25.8 -CH₂-CH₂-C(O)NH₂

~22.7 -CH₂-CH₃

~14.1 CH₃-

Infrared (IR) Spectroscopy
The IR spectrum of behenamide is characterized by the vibrational modes of its long alkyl

chain and its primary amide functional group. A key characteristic peak for amides is the amide

I band.[2][10]

Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3350 and ~3180 Strong, Broad N-H Stretch
Primary Amide (-

CONH₂)

~2918 and ~2850 Strong, Sharp C-H Stretch
Alkyl Chain (-CH₂, -

CH₃)

~1645 Strong, Sharp C=O Stretch (Amide I)
Primary Amide (-

CONH₂)

~1622 Medium N-H Bend (Scissoring)
Primary Amide (-

CONH₂)

~1470 Medium C-H Bend (Scissoring) Methylene (-CH₂)

~720 Medium C-H Rock
Methylene Chain (-

(CH₂)n-)

Mass Spectrometry (MS)
The mass spectrum of behenamide provides confirmation of its molecular weight and insights

into its structure through fragmentation analysis. The fragmentation of long-chain primary

amides is often characterized by α-cleavage and McLafferty rearrangement.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ion Fragmentation Pathway

339 [M]⁺ Molecular Ion

59 [C₂H₅NO]⁺ McLafferty Rearrangement

44 [CONH₂]⁺ α-cleavage

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for behenamide,

tailored to its properties as a waxy solid.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of behenamide for ¹H NMR and 50-100 mg for ¹³C NMR into a

clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆).

Gently warm the vial in a water bath to aid in the dissolution of the waxy solid.

Once fully dissolved, filter the solution through a pipette with a small cotton plug into a 5

mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Sequence: Standard single-pulse (zg30).

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

Number of Scans: 1024-4096.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.
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Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Place a small amount of powdered behenamide directly onto the ATR crystal.

Ensure good contact between the sample and the crystal using the pressure clamp.

Data Acquisition:

Spectrometer: FT-IR spectrometer with an ATR accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Collect a background spectrum of the clean, empty ATR crystal before analyzing the

sample.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.

Identify and label the characteristic absorption peaks.
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Mass Spectrometry (Electron Ionization)
Sample Introduction:

Introduce a small amount of behenamide into the mass spectrometer via a direct insertion

probe or by gas chromatography if the sample is sufficiently volatile and thermally stable.

Data Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed spectrum with theoretical fragmentation patterns for long-chain

primary amides.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the predicted

fragmentation of behenamide.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Behenamide Sample

Dissolution in
Deuterated Solvent

for NMR

Solid Powder

for IR

Mass Spectrometry
(EI-MS)

Direct Insertion

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(ATR-FTIR)

Process NMR Data
(FFT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction) Analyze Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

General workflow for the spectroscopic analysis of behenamide.
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Fragment Ions

Behenamide Molecular Ion
[C₂₂H₄₅NO]⁺˙

m/z = 339

McLafferty Rearrangement
[C₂H₅NO]⁺˙

m/z = 59

- C₂₀H₄₀

α-Cleavage
[CONH₂]⁺
m/z = 44

- C₂₁H₄₃˙

Loss of C₂₀H₄₁

[CH₃(CH₂)₂₀]⁺
m/z = 281

- CONH₂˙

Click to download full resolution via product page

Predicted mass spectral fragmentation pathways of behenamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Behenamide
for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b136405#spectroscopic-data-nmr-ir-ms-
of-behenamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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